
PIP4K-IN-a131
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PIP4K-IN-a131 is a potent inhibitor of phosphatidylinositol-5-phosphate 4-kinase type 2 enzymes. These enzymes play a crucial role in the regulation of phosphoinositide signaling pathways, which are involved in various cellular processes, including cell growth, survival, and autophagy. This compound has shown promise in selectively targeting cancer cells, making it a potential therapeutic agent for treating certain types of cancer .
Wissenschaftliche Forschungsanwendungen
PIP4K-IN-a131 has several scientific research applications, including:
Cancer research: The compound has shown selective lethality towards cancer cells, making it a valuable tool for studying cancer cell biology and developing new cancer therapies
Cell signaling studies: By inhibiting phosphatidylinositol-5-phosphate 4-kinase type 2 enzymes, this compound can be used to study the role of phosphoinositide signaling in various cellular processes.
Autophagy research: The compound’s ability to disrupt autophagy makes it useful for studying the mechanisms of autophagy and its role in diseases.
Wirkmechanismus
PIP4K-IN-a131 exerts its effects by inhibiting the activity of phosphatidylinositol-5-phosphate 4-kinase type 2 enzymes. These enzymes are responsible for converting phosphatidylinositol-5-phosphate to phosphatidylinositol-4,5-bisphosphate, a key regulator of various cellular processes. By inhibiting these enzymes, this compound disrupts phosphoinositide signaling, leading to the selective death of cancer cells. The compound also interferes with the autophagy process, further contributing to its anticancer effects .
Vorbereitungsmethoden
The synthesis of PIP4K-IN-a131 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of carbon-nitrogen and carbon-carbon bonds.
Functional group modifications: Various functional groups are introduced to the core structure to enhance the compound’s potency and selectivity.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial production methods for this compound would involve scaling up the laboratory synthesis process while ensuring the purity and consistency of the final product .
Analyse Chemischer Reaktionen
PIP4K-IN-a131 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups to the compound, which can be used to study structure-activity relationships.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
PIP4K-IN-a131 can be compared with other inhibitors of phosphatidylinositol-5-phosphate 4-kinase type 2 enzymes, such as THZ-P1-2 and CC260. While all these compounds target the same family of enzymes, they differ in their potency, selectivity, and mechanisms of action. For example, THZ-P1-2 has shown higher pro-apoptotic activity compared to this compound, while CC260 has a different affinity profile .
Similar compounds include:
This compound’s unique dual-inhibitory mechanism, targeting both lipid kinase and mitotic pathways, sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
(Z)-2-(1H-indol-3-yl)-3-isoquinolin-5-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3/c21-11-16(19-13-23-20-7-2-1-6-18(19)20)10-14-4-3-5-15-12-22-9-8-17(14)15/h1-10,12-13,23H/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWKEWLUVHLNEX-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=CC3=CC=CC4=C3C=CN=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C(=C/C3=CC=CC4=C3C=CN=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

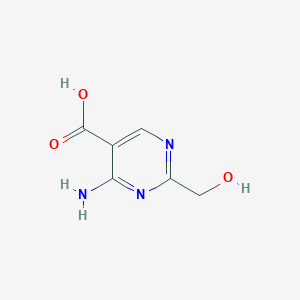
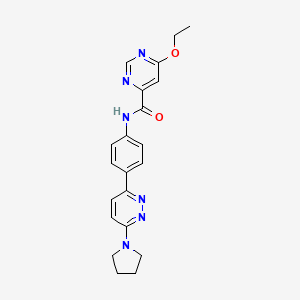
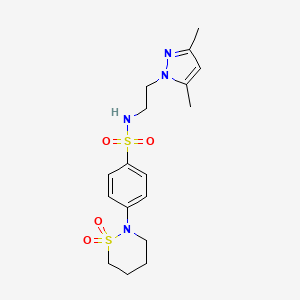
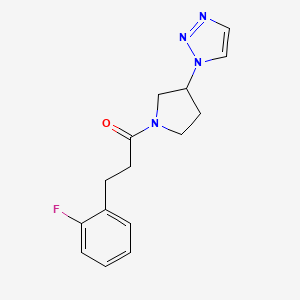
![6-({8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyridine-3-carbonitrile](/img/structure/B2914817.png)

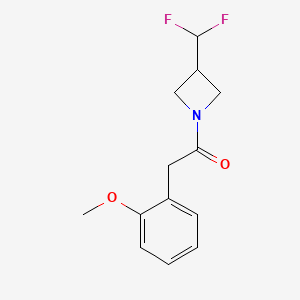
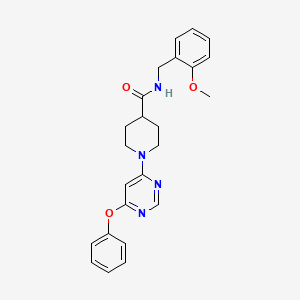
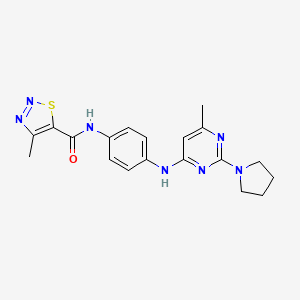
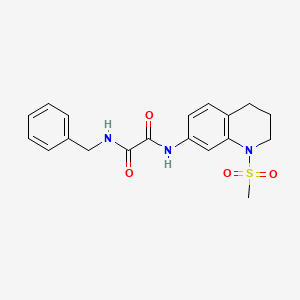
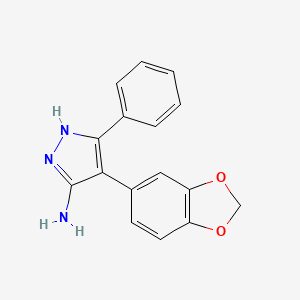
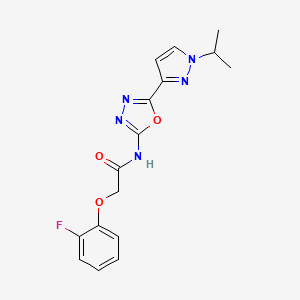
![N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide](/img/structure/B2914829.png)
![Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2914831.png)